molecular formula C23H26N2O2 B11127674 (2S)-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

(2S)-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Cat. No.: B11127674
M. Wt: 362.5 g/mol
InChI Key: NIFGXLFKPMPYBI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIHYDRO-1H-INDEN-2-YL)-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE is a complex organic compound that features both indene and isoindoline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-2-YL)-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure can be synthesized through cyclization reactions.

    Formation of the Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.

    Coupling Reaction: The two moieties can be coupled using amide bond formation techniques, often involving reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.

    Substitution: Various substitution reactions could be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or PCC.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with indene and isoindoline structures are often investigated for their biological activities, including anti-inflammatory and anticancer properties.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-DIHYDRO-1H-INDEN-2-YL)-4-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PENTANAMIDE: can be compared with other compounds featuring indene or isoindoline moieties.

Uniqueness

    Structural Features: The combination of indene and isoindoline moieties in a single molecule is relatively unique and could confer specific biological activities or chemical properties not found in simpler analogs.

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

(2S)-N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide

InChI

InChI=1S/C23H26N2O2/c1-15(2)11-21(25-14-18-9-5-6-10-20(18)23(25)27)22(26)24-19-12-16-7-3-4-8-17(16)13-19/h3-10,15,19,21H,11-14H2,1-2H3,(H,24,26)/t21-/m0/s1

InChI Key

NIFGXLFKPMPYBI-NRFANRHFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O

Canonical SMILES

CC(C)CC(C(=O)NC1CC2=CC=CC=C2C1)N3CC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.